molecular formula C11H17NO4 B13552362 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol

Cat. No.: B13552362
M. Wt: 227.26 g/mol
InChI Key: KIVMRYBXFYLBAP-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol is an organic compound that features a phenyl ring substituted with three methoxy groups and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amino alcohol through an amination reaction, often using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol is unique due to its combination of an amino alcohol moiety with a trimethoxyphenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-2-(2,4,5-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H17NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(12)6-13/h4-5,8,13H,6,12H2,1-3H3

InChI Key

KIVMRYBXFYLBAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(CO)N)OC)OC

Origin of Product

United States

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